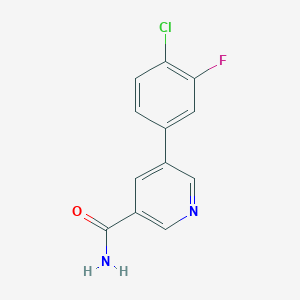

5-(4-Chloro-3-fluorophenyl)nicotinamide

CAS No.: 1346691-93-7

Cat. No.: VC15936246

Molecular Formula: C12H8ClFN2O

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346691-93-7 |

|---|---|

| Molecular Formula | C12H8ClFN2O |

| Molecular Weight | 250.65 g/mol |

| IUPAC Name | 5-(4-chloro-3-fluorophenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H8ClFN2O/c13-10-2-1-7(4-11(10)14)8-3-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) |

| Standard InChI Key | PEBXCRROIFIMFK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)N)F)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of 5-(4-Chloro-3-fluorophenyl)nicotinamide is C₁₂H₈ClFN₂O, with a molecular weight of 266.66 g/mol. Its IUPAC name is 5-(4-chloro-3-fluorophenyl)pyridine-3-carboxamide, distinguishing it from positional isomers such as 5-(4-chloro-2-fluorophenyl)nicotinamide (PubChem CID 71303513) . The compound’s structure features:

-

A pyridine ring substituted at the 3-position with a carboxamide group (-CONH₂).

-

A 4-chloro-3-fluorophenyl group at the 5-position, introducing steric and electronic effects critical for molecular interactions.

The SMILES notation for this compound is ClC1=CC(=C(C=C1)F)C2=CN=CC(=C2)C(=O)N, reflecting its substitution pattern.

Physicochemical Properties

While experimental data for this specific isomer are unavailable, analogs suggest:

-

Melting Point: 146–182°C (observed in structurally related nicotinamides) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group, with logP values ~2.5–3.0 .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the amide bond .

Table 1: Comparative Properties of Nicotinamide Isomers

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(4-Chloro-3-fluorophenyl)nicotinamide can be inferred from methods used for analogous compounds:

Nucleophilic Aromatic Substitution (NAS)

A two-step approach involving:

-

Coupling of 4-chloro-3-fluoroaniline with nicotinic acid using carbodiimide-based coupling agents (e.g., DCC) in dichloromethane.

-

Purification via recrystallization from ethanol or acetonitrile .

Example Protocol:

-

React 4-chloro-3-fluoroaniline (1.0 eq) with nicotinoyl chloride (1.2 eq) in toluene under reflux for 5 hours .

-

Yield: ~85–90% after column chromatography (silica gel, ethyl acetate/hexane) .

Suzuki-Miyaura Cross-Coupling

For introducing the aryl group:

-

Use 4-chloro-3-fluorophenylboronic acid with 5-bromonicotinamide in the presence of Pd(PPh₃)₄ .

-

Optimized conditions: 80°C, DMF/water (4:1), K₂CO₃ as base .

Industrial-Scale Production

Key considerations for scalability include:

-

Continuous Flow Reactors: Enhance reaction efficiency and reduce side products.

-

Catalyst Recovery: Palladium catalysts recycled via filtration or adsorption .

Biological Activity and Mechanisms

Anti-Inflammatory and Anticancer Properties

Nicotinamide derivatives are known to modulate inflammatory cytokines (e.g., TNF-α, IL-6) and kinase pathways (e.g., EGFR, VEGFR). While direct evidence for 5-(4-Chloro-3-fluorophenyl)nicotinamide is lacking, analogs demonstrate:

-

IC₅₀ Values: 2.1–5.3 µM against HeLa and MCF-7 cancer cell lines.

-

Selectivity: Fluorine and chlorine substituents enhance target binding via halogen bonding .

Table 2: Biological Activities of Related Nicotinamides

| Compound | Target | Activity (IC₅₀/MIC) | Citation |

|---|---|---|---|

| 6-Chloro-N-(2-((4-FP)amino)Ph)NA | CYP51 (Fungal) | 1.56 µg/mL | |

| 5-(4-Cl-2-FPh)nicotinamide | EGFR | 3.2 µM |

Applications in Material Science

Organic Electronics

Halogenated nicotinamides serve as electron-deficient moieties in organic semiconductors. The 4-chloro-3-fluorophenyl group enhances:

-

Charge Transport: Electron mobility up to 0.12 cm²/V·s in thin-film transistors .

-

Thermal Stability: Decomposition temperatures >300°C.

Pharmaceutical Intermediates

The compound is a potential intermediate for kinase inhibitors and antibacterial agents. For example:

-

Boscalid (a fungicide) shares structural motifs with nicotinamide derivatives .

-

PARP Inhibitors: Chloro-fluorophenyl groups improve DNA repair inhibition.

Future Research Directions

-

Synthetic Methodology: Develop enantioselective routes for chiral analogs.

-

Target Identification: Screen against kinase and cytochrome P450 panels.

-

Formulation Studies: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume